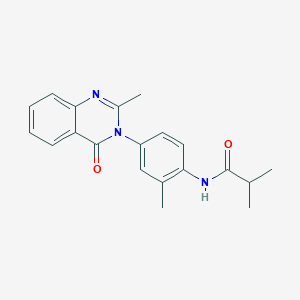

N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide

Beschreibung

Eigenschaften

IUPAC Name |

2-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-12(2)19(24)22-17-10-9-15(11-13(17)3)23-14(4)21-18-8-6-5-7-16(18)20(23)25/h5-12H,1-4H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBKWMRKWSIWPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide typically involves multiple steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the Isobutyramide Group: The isobutyramide group is introduced via an amide coupling reaction. This can be achieved by reacting the quinazoline derivative with isobutyryl chloride in the presence of a base such as triethylamine.

Methylation: The final step involves the methylation of the quinazoline core, which can be accomplished using methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core, using reagents like halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

Oxidation: Quinazoline N-oxides.

Reduction: Reduced quinazoline derivatives.

Substitution: Alkylated or arylated quinazoline derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinazoline derivatives, including N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide. Quinazolines are known to exhibit significant antiproliferative effects against various cancer cell lines. For instance, a series of quinazoline derivatives were synthesized and evaluated for their ability to induce apoptosis in cancer cells, demonstrating that modifications to the quinazoline structure can enhance biological activity .

Mechanism of Action

The mechanism by which quinazoline derivatives exert their anticancer effects often involves the inhibition of specific kinases or other proteins associated with cancer cell proliferation. Molecular docking studies suggest that these compounds may bind to the active sites of target proteins, disrupting their function and leading to reduced cell viability .

Antimicrobial Properties

Quinazoline derivatives, including N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide, have shown promising antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. A study on related compounds demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus .

Urease Inhibition

Another area of interest is the urease inhibition potential of quinazoline derivatives. Urease is an enzyme linked to various pathological conditions, including kidney stones and certain infections. Compounds similar to N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide have been evaluated for their ability to inhibit urease activity, showing moderate to high efficacy in vitro .

Case Study 1: Anticancer Efficacy

In a study published in 2022, a novel quinazoline derivative exhibited significant anticancer activity against breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Screening

A recent investigation into the antimicrobial properties of quinazoline derivatives revealed that certain modifications could enhance their effectiveness against resistant bacterial strains. The study demonstrated that derivatives similar to N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide exhibited lower minimum inhibitory concentrations compared to standard antibiotics .

Wirkmechanismus

The mechanism of action of N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Features

The following table summarizes key structural analogs and their properties:

Pharmacological and Physicochemical Comparisons

Antioxidant Activity: Compound 1a () demonstrated significant DPPH radical scavenging, attributed to the phthalimide-quinazolinone hybrid structure. The target compound’s isobutyramide group may similarly enhance electron-donating capacity, though this requires validation. Hexahydrophthalimide derivative 2 showed lower activity than 1a, highlighting the role of aromaticity in antioxidant efficacy .

Anti-inflammatory Activity: The ethylamino-acetamide derivative in outperformed Diclofenac, suggesting that electron-donating substituents (e.g., ethylamino) improve target binding. The target compound’s methyl groups may similarly modulate enzyme interactions.

Isobutyramide vs. Thio/Ethoxy Groups: The isobutyramide moiety in the target compound likely improves lipophilicity compared to thio or ethoxy substituents (e.g., ), influencing membrane permeability.

Pharmacokinetic Predictions

- Compounds : Predicted to have high intestinal absorption and blood-brain barrier (BBB) penetration due to balanced lipophilicity and molecular weight . The target compound’s methyl and isobutyramide groups may confer similar advantages.

- Ulcerogenicity: Quinazolinone-acetamide derivatives () showed lower gastrointestinal toxicity than aspirin, a critical advantage for anti-inflammatory drug development.

Biologische Aktivität

N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. Quinazoline derivatives have been studied extensively for their potential therapeutic applications, particularly in oncology and antimicrobial treatments.

The molecular structure of N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide can be summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C18H20N4O2 |

| Molecular Weight | 328.38 g/mol |

| IUPAC Name | N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide |

| SMILES | CC(C(=O)N)N1C(=O)C2=C(N=C(N1)C=C2C(C)=C)C=C(C)C |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.

- Receptor Binding : It can bind to cellular receptors, affecting signal transduction pathways that regulate cell growth and apoptosis.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, a study highlighted the antiproliferative effects of similar compounds on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that these compounds induced apoptosis in a dose-dependent manner, with IC50 values ranging from 1 to 5 µM depending on the specific derivative used .

Case Study: Antiproliferative Effects

In a comparative analysis, N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide was tested alongside other quinazoline derivatives. The findings showed that at a concentration of 5 µM, the compound reduced cell viability by approximately 83%, indicating potent anticancer activity .

Antimicrobial Activity

Quinazoline derivatives are also known for their antimicrobial properties. Research has indicated that N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be low, suggesting high efficacy against microbial pathogens .

Summary of Biological Activities

The following table summarizes the biological activities observed for N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves cyclization of anthranilic acid derivatives with formamide analogs, followed by coupling with isobutyramide precursors. Key steps include refluxing in dry acetone with anhydrous potassium carbonate (K₂CO₃) to facilitate nucleophilic substitution . Optimization focuses on solvent choice (e.g., dimethylformamide for polar intermediates), temperature control (60–80°C for cyclization), and catalyst screening (e.g., Pd/C for reductions) .

- Validation : Purity is confirmed via TLC and HPLC (>95%), while structural integrity is verified using -NMR, -NMR, and HRMS .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Primary Methods :

- NMR Spectroscopy : Assigns proton environments (e.g., quinazolinone carbonyl at ~170 ppm in -NMR) and confirms substitution patterns .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 365.12) and fragmentation patterns .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹ for amide and quinazolinone moieties) .

Q. How is the compound’s solubility and stability assessed for in vitro assays?

- Solubility : Tested in DMSO (primary solvent for biological assays) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy to detect aggregation .

- Stability : Incubated at 37°C in simulated physiological conditions, with degradation monitored via HPLC over 24–72 hours .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., anticancer vs. antimicrobial results) be resolved?

- Approach :

Dose-Response Analysis : Establish IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HEK293) to differentiate selective toxicity .

Target Profiling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for enzymes like carbonic anhydrase IX (anticancer) or dihydrofolate reductase (antimicrobial) .

SAR Studies : Modify substituents (e.g., replacing methyl with fluorine) to isolate structural determinants of activity .

Q. What strategies mitigate low yields in the final coupling step of the synthesis?

- Troubleshooting :

- Catalyst Screening : Replace K₂CO₃ with cesium carbonate (Cs₂CO₃) for improved nucleophilicity in SNAr reactions .

- Microwave-Assisted Synthesis : Reduce reaction time from 18 hours to 30 minutes while maintaining >85% yield .

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to prevent side reactions during amide formation .

Q. How can molecular docking guide the optimization of this compound’s pharmacokinetic properties?

- Workflow :

Protein Preparation : Retrieve target structures (e.g., PDB: 5C5S for RhoGAP) and remove water/ligands .

Docking Simulations : Use Glide or MOE to predict binding poses; prioritize compounds with hydrogen bonds to catalytic residues (e.g., Arg156 in carbonic anhydrase) .

ADMET Prediction : Apply QikProp to assess logP (<5), PSA (<90 Ų), and CYP450 inhibition risks .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.